![molecular formula C20H20N2OS B2929815 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide CAS No. 896614-07-6](/img/structure/B2929815.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . Attached to this ring would be a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a methylphenyl group (a benzene ring with a methyl group attached), and an acetamide group .Chemical Reactions Analysis
Thiazole compounds are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry . They can also undergo reactions at the sulfur and nitrogen atoms of the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its stability and reactivity . The phenyl groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Glutaminase Inhibition
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide and its analogs are investigated for their role as glutaminase inhibitors. A study by Shukla et al. (2012) discusses the synthesis of BPTES analogs (a known glutaminase inhibitor) to find more potent inhibitors with improved drug-like properties. Some analogs showed similar potency and better solubility than BPTES, effectively inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model.
Antimicrobial Activities
Compounds containing the thiazole moiety, similar to this compound, have been synthesized and evaluated for antimicrobial activity. For instance, Wardkhan et al. (2008) demonstrated the synthesis of thiazoles with antimicrobial activities against bacterial and fungal isolates. Another study by Lu et al. (2020) focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties, showing promising antibacterial activities against various bacterial strains.
Anticancer Properties
Several studies have investigated compounds with structures related to this compound for their anticancer properties. For example, Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, exhibiting significant anticancer activity against various cancer cell lines. Evren et al. (2019) also evaluated N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for anticancer activity, with some compounds showing high selectivity and potency.
Mecanismo De Acción
Target of Action
The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide” belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various targets depending on the substituents on the thiazole ring .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives are known to induce various biological effects depending on their specific targets .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-7-9-17(10-8-15)20-22-18(14-24-20)11-12-21-19(23)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJAVZCFZJZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2929733.png)
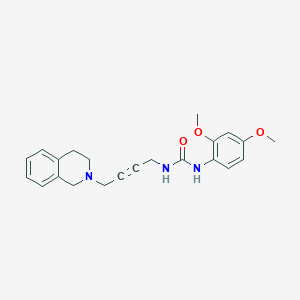
![1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2929736.png)
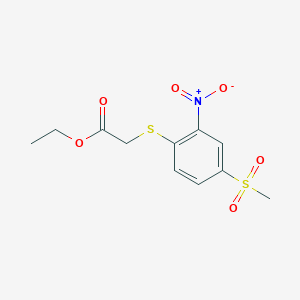
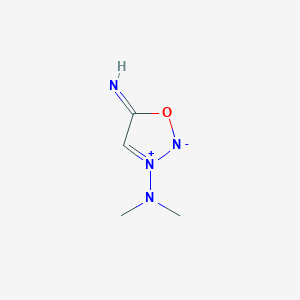
![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)
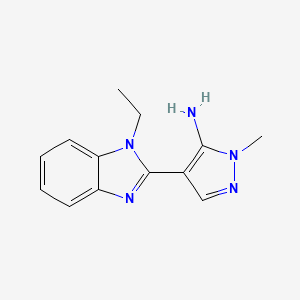
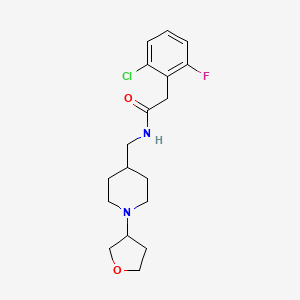
methanone](/img/structure/B2929744.png)

![3-(4-methoxyphenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2929747.png)
![3-(4-CHLOROPHENYL)-N'-[(E)-(FURAN-2-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B2929749.png)
![3-[(4-methylphenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)
